4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: is a complex organic compound characterized by its cyano group, thiopyran ring, and piperidine structure
Mechanism of Action
Tetrahydro-2H-thiopyran-4-yl
This is a class of compounds known as tetrahydrothiopyranones . These compounds are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, and pheromones . Some derivatives of tetrahydro-4H-thiopyran-4-ones have shown antitumor, antibacterial, antiparasitic, and antifungal activity, as well as promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the construction of the thiopyran ring followed by the introduction of the piperidine and cyano groups. One common synthetic route includes:
Formation of the Thiopyran Ring: : This can be achieved through the cyclization of appropriate precursors, such as 1,4-diketones or 1,4-diamines, under acidic conditions.
Introduction of the Piperidine Ring: : The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine nucleophile.
Attachment of the Cyano Group: : The cyano group is typically introduced through reactions involving cyanide sources, such as potassium cyanide or sodium cyanide, under controlled conditions to ensure safety and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid derivative.
Reduction: : The major product is the corresponding amine.
Substitution: : The major products depend on the specific nucleophile used and the position of substitution.
Scientific Research Applications
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, particularly for conditions involving the central nervous system or cardiovascular system.
Industry: : The compound's unique structure makes it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
4-cyano-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide: can be compared to other compounds with similar structures, such as:
4-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide: : This compound lacks the sulfur atom present in the thiopyran ring, which may affect its reactivity and biological activity.
4-cyano-N-((1-(piperidin-4-yl)piperidin-4-yl)methyl)benzamide: : This compound has a simpler structure without the thiopyran ring, potentially leading to different chemical properties and applications.
The uniqueness of This compound
Properties
IUPAC Name |
4-cyano-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c20-13-15-1-3-17(4-2-15)19(23)21-14-16-5-9-22(10-6-16)18-7-11-24-12-8-18/h1-4,16,18H,5-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTUYMOSLNPMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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